

# Application Notes & Protocols: Spectrophotometric Determination of Chlorthalidone in Pharmaceutical Formulations

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## Compound of Interest

Compound Name: Chlorthalidone

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This document provides detailed application notes and protocols for the quantitative determination of **Chlorthalidone** in pharmaceutical formulations using UV-Vis spectrophotometry. This method offers a simple, cost-effective, and rapid alternative to chromatographic techniques for routine quality control analysis.

## Introduction

**Chlorthalidone** is a thiazide-like diuretic used in the management of hypertension and edema. [1][2][3] Accurate quantification of **Chlorthalidone** in its pharmaceutical dosage forms is crucial to ensure product quality, safety, and efficacy. UV-Vis spectrophotometry is a widely used analytical technique that relies on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species. This document outlines validated spectrophotometric methods for **Chlorthalidone** analysis.

## Principle of the Method

The method involves the measurement of the absorbance of a **Chlorthalidone** solution at its wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) using a UV-Vis spectrophotometer. The concentration of **Chlorthalidone** in the sample is then determined by comparing its

absorbance to a standard calibration curve prepared from known concentrations of a **Chlorthalidone** reference standard.

## Data Presentation: Summary of Spectrophotometric Methods

Several validated UV spectrophotometric methods have been reported for the determination of **Chlorthalidone** in pharmaceutical formulations. The key parameters of these methods are summarized in the tables below for easy comparison.

Table 1: Instrumental and Method Parameters

Method Reference	Solvent	Wavelength ( $\lambda_{\text{max}}$ )
Method A[1]	Methanol	227 nm
Method B[4]	0.1N Sodium Hydroxide	229 nm
Method C[5]	0.2 M Sodium Hydroxide	274.5 nm
Method D[6]	Ethanol	275 nm
Method E[2]	Methanol	276 nm

Table 2: Method Validation Parameters

Method Reference	Linearity Range (µg/mL)	Correlation Coefficient (r <sup>2</sup> )	Limit of Detection (LOD) (µg/mL)	Limit of Quantification (LOQ) (µg/mL)	Accuracy (% Recovery)
Method A[1]	5 - 25	0.988	0.6179	1.8727	-
Method B[4]	4 - 9	High (not specified)	-	-	-
Method C[5]	-	-	-	-	97.87 - 107.39
Method D[6]	5 - 25	0.9992	0.2407	7.90	99.73
Method E[2]	10.0 - 75.0 (Zero Order)	-	-	-	-
1.0 - 25.0 (First & Second Order)	0.998 - 0.999				

Note: "-" indicates that the data was not specified in the cited reference.

## Experimental Protocols

This section provides a detailed, generalized protocol for the spectrophotometric determination of **Chlorthalidone** in tablets. This protocol is based on the principles outlined in the referenced methods and can be adapted as needed.

## Materials and Equipment

- Apparatus:
  - UV-Vis Spectrophotometer (double beam)
  - 1 cm matched quartz cuvettes
  - Analytical balance

- Volumetric flasks (10 mL, 100 mL)
- Pipettes
- Mortar and pestle
- Sonicator
- Whatman filter paper No. 41
- Reagents and Standards:
  - **Chlorthalidone** reference standard
  - Methanol (AR grade) or Ethanol (AR grade) or Sodium Hydroxide (AR grade) for preparing 0.1N or 0.2M solutions
  - Distilled water
  - Commercially available **Chlorthalidone** tablets

## Preparation of Standard Stock Solution

- Accurately weigh 10 mg of **Chlorthalidone** reference standard.
- Transfer the weighed standard into a 100 mL volumetric flask.
- Dissolve in a suitable volume of the chosen solvent (e.g., methanol).
- Make up the volume to 100 mL with the same solvent to obtain a standard stock solution of 100 µg/mL.
- Sonicate for 10 minutes to ensure complete dissolution.

## Preparation of Calibration Curve

- From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks. For example, for a linearity range of 5-25 µg/mL, pipette 0.5, 1.0, 1.5, 2.0, and 2.5 mL of the stock solution.[6]

- Dilute each flask to the mark with the chosen solvent.
- Measure the absorbance of each solution at the corresponding  $\lambda_{\text{max}}$  (refer to Table 1) against a solvent blank.
- Plot a graph of absorbance versus concentration to obtain the calibration curve.
- Determine the regression equation and correlation coefficient.

## Preparation of Sample Solution (from Tablets)

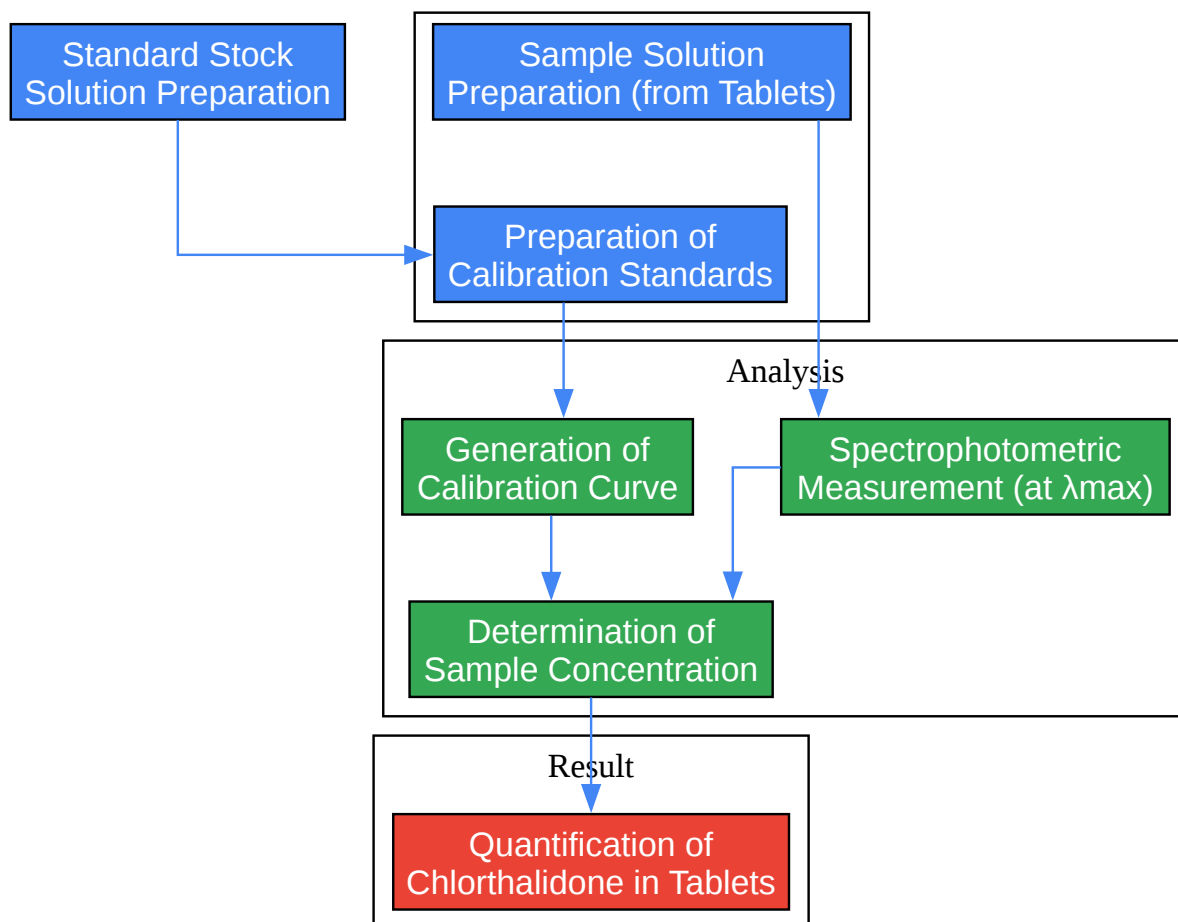
- Weigh and finely powder 20 **Chlorthalidone** tablets.
- Accurately weigh a quantity of the powder equivalent to 10 mg of **Chlorthalidone**.
- Transfer the powder to a 100 mL volumetric flask.
- Add approximately 70 mL of the chosen solvent and sonicate for 15 minutes to ensure complete extraction of the drug.
- Make up the volume to 100 mL with the solvent and mix well.
- Filter the solution through Whatman filter paper.
- Dilute the filtrate with the solvent to obtain a final concentration within the linearity range of the calibration curve.

## Analysis of the Sample Solution

- Measure the absorbance of the final sample solution at the predetermined  $\lambda_{\text{max}}$  against the solvent blank.
- Calculate the concentration of **Chlorthalidone** in the sample solution using the regression equation from the calibration curve.
- Calculate the amount of **Chlorthalidone** per tablet.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectrophotometric determination of **Chlorthalidone** in pharmaceutical formulations.



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Caption: Workflow for Spectrophotometric Analysis of **Chlorthalidone**.

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